molecular formula C7H4BrFN2 B572562 4-Bromo-6-fluoro-1H-benzo[D]imidazole CAS No. 1245642-98-1

4-Bromo-6-fluoro-1H-benzo[D]imidazole

Cat. No.: B572562
CAS No.: 1245642-98-1
M. Wt: 215.025
InChI Key: MGODHAPVAQOGMN-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1H-benzo[D]imidazole is a heterocyclic compound that features a benzimidazole core substituted with bromine and fluorine atoms. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of bromine and fluorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-1H-benzo[D]imidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method is the condensation of 4-bromo-2-fluoroaniline with formic acid under acidic conditions, followed by cyclization to form the benzimidazole ring . Another approach involves the use of N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) for the selective bromination and fluorination of the benzimidazole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[D]imidazole: This compound has similar substituents but differs in the isopropyl and methyl groups.

    5-Bromo-6-fluoro-1H-benzo[D]imidazole: Similar structure but with different substitution pattern.

Uniqueness

4-Bromo-6-fluoro-1H-benzo[D]imidazole is unique due to its specific substitution pattern, which can influence its reactivity and biological properties. The presence of both bromine and fluorine atoms can enhance its potential as a lead compound for drug development.

Properties

IUPAC Name

4-bromo-6-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGODHAPVAQOGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245642-98-1
Record name 4-bromo-6-fluoro-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-5-fluorobenzene-1,2-diamine (10.1 g, 49 mmol) in formic acid (20 mL) was heated at 110° C. overnight. The reaction mixture was concentrated, and to the residue was added MeOH (5 mL) to form a precipitate. The precipitate was filtered and washed with MeOH (2 mL) to afford 4-bromo-6-fluoro-1H-benzo[d]imidazole as a yellow solid (10 g, yield, 73%). MS (ESI): m/z=215 [M+1]+.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

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